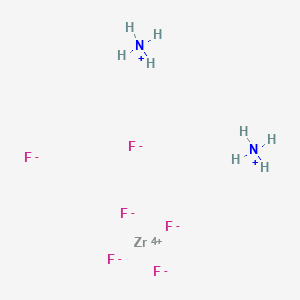

Diazanium; zirconio(4+); hexafluoruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

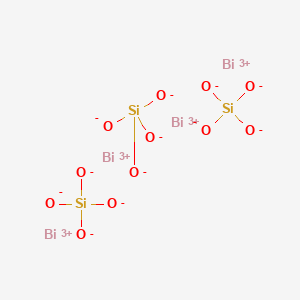

These compounds contain the [ZrF6]2- anion

Aplicaciones Científicas De Investigación

Diazanium;zirconium(4+);hexafluoride has a wide range of scientific research applications due to its unique properties. It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis. Additionally, it is employed in the development of superconductors and electrochemical devices. The compound’s ability to facilitate these processes makes it valuable in both academic and industrial research settings.

Mecanismo De Acción

Target of Action

Diazonium salts, such as Diazanium, are known for their ability to covalently attach functional moieties to various substrates . This makes them valuable tools in the field of surface modification, particularly in the development of 2D nanomaterials for a wide range of applications . The primary targets of Diazanium are therefore the surfaces of these substrates, which can include materials like glassy carbon, silicon, and gold .

Mode of Action

The mode of action of Diazanium involves the covalent attachment of functional moieties to various substrates under mild experimental conditions . This is achieved through a two-step approach known as "post-functionalization" . In this process, Diazanium is used to prepare reactive organic layers on the substrate, which are then used for the coupling of more complex molecular structures .

Biochemical Pathways

The para-position of aryldiazonium salt bearing different functional moieties endows the sensing surface with different purposes . Introduction of molecular wires or nanomaterials can further enhance signal and/or electron transfer, helping to increase the sensitivity .

Pharmacokinetics

Diazonium salts have been used in drug delivery systems and surface modification of inorganic substrates to control pharmacokinetics . These works emphasize the diversity of drug delivery applications, including theranostic, where diazonium modifications are useful .

Result of Action

The result of the action of Diazanium;Zirconium(4+);Hexafluoride is the successful modification of the substrate’s surface. This modification allows for the coupling of more complex molecular structures, providing working surfaces for a wide variety of applications such as sensors, catalysis, energy storage, or nanoelectronics .

Action Environment

The action environment of Diazanium;Zirconium(4+);Hexafluoride can influence its action, efficacy, and stability. The surface properties of the substrate, the experimental conditions used, and the specific functional moieties attached can all impact the effectiveness of the Diazanium;Zirconium(4+);Hexafluoride .

Métodos De Preparación

The synthesis of diazanium;zirconium(4+);hexafluoride can be achieved through a high-pressure, high-temperature solid-state reaction. In this method, stoichiometric amounts of lithium fluoride (LiF) and zirconium fluoride (ZrF4) are reacted under high pressure (11 GPa) and high temperature (1063 K). This method ensures the formation of the desired compound with high purity and yield.

Análisis De Reacciones Químicas

Diazanium;zirconium(4+);hexafluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the [ZrF6]2- anion, which can participate in different chemical processes. Common reagents used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Diazanium;zirconium(4+);hexafluoride can be compared to other hexafluorozirconates, such as potassium hexafluorozirconate (K2ZrF6) and sodium hexafluorozirconate (Na2ZrF6). While these compounds share similar chemical structures, diazanium;zirconium(4+)hexafluoride is unique due to its specific reactivity and applications

Propiedades

Número CAS |

16919-31-6 |

|---|---|

Fórmula molecular |

F6Zr.2H4N F6H8N2Z |

Peso molecular |

241.29 g/mol |

Nombre IUPAC |

diazanium;hexafluorozirconium(2-) |

InChI |

InChI=1S/6FH.2H3N.Zr/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |

Clave InChI |

LPFRXGDQGULMEN-UHFFFAOYSA-J |

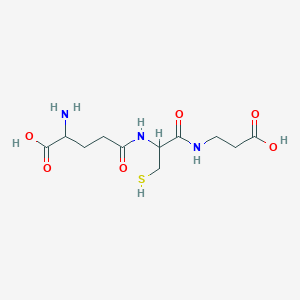

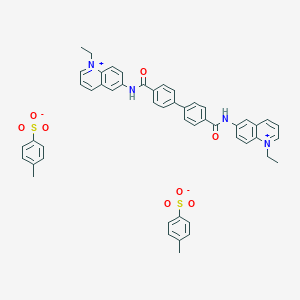

SMILES |

[NH4+].[NH4+].[F-].[F-].[F-].[F-].[F-].[F-].[Zr+4] |

SMILES canónico |

[NH4+].[NH4+].F[Zr-2](F)(F)(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)

![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)

![(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B101275.png)